[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-morpholin-4-yl-methanone
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Overview
Description
[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-morpholin-4-yl-methanone is an organic compound that features a boronic ester group and a morpholine moiety
Preparation Methods
The synthesis of [3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-morpholin-4-yl-methanone typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the boronic ester and the morpholine derivative.
Coupling Reaction: The key step involves a coupling reaction between the boronic ester and the morpholine derivative under palladium-catalyzed conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The carbonyl group in the morpholine moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-morpholin-4-yl-methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of enzyme inhibitors or as a ligand in biochemical assays.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The morpholine moiety can interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar compounds include other boronic esters and morpholine derivatives. For example:
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also features a boronic ester group and is used in similar applications.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic ester with applications in organic synthesis and medicinal chemistry.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A related boronic ester used in various chemical reactions.
The uniqueness of [3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-morpholin-4-yl-methanone lies in its combination of the boronic ester and morpholine moieties, which provide a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C18H26BNO5 |
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Molecular Weight |
347.2 g/mol |
IUPAC Name |
[3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H26BNO5/c1-17(2)18(3,4)25-19(24-17)14-10-13(11-15(12-14)22-5)16(21)20-6-8-23-9-7-20/h10-12H,6-9H2,1-5H3 |
InChI Key |
VBWSJQZWJLPVLN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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